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molecular formula C8H14BrClO B8699516 2-bromooctanoyl Chloride CAS No. 42768-44-5

2-bromooctanoyl Chloride

Cat. No. B8699516
M. Wt: 241.55 g/mol
InChI Key: CGDAMAIUZOPDTH-UHFFFAOYSA-N
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Patent
US05420305

Procedure details

98 mg (3.3 mmol) Sodium hydride (80% in mineral oil) was added to a solution of 764 mg (2.96 mmol) methyl(R)-3-hydroxytetradecanoate in 20.0 mL tetrahydrofuran. After 25 minutes, a solution of 732 mg (3.03 mmol) 2-bromooctanoyl chloride in 10.0 mL tetrahydrofuran was added dropwise via syringe to the cloudy off-white mixture. After 10 minutes at 0° C., the reaction flask was removed from the cold bath for 24 hours. The mixture was poured into 100 mL 10% NaHCO3 and extraction with ether (3×50 mL) was performed. Drying over MgSO4 and removal of the solvent by rotary evaporation gave yellow oil. Purification by flash chromatography (3×24 cm column, 50% CH2Cl2 /hexane) gave 407 mg (30% yield based on methyl (R)-3-hydroxytetradecanoate) (R)-3-[2-bromo-1-oxooctyl)oxy]tetradecanoic acid methyl ester.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[C@H:4]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:5][C:6]([O:8][CH3:9])=[O:7].BrC(CCCCCC)C(Cl)=O>O1CCCC1>[CH3:9][O:8][C:6](=[O:7])[CH2:5][CH2:4][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
764 mg
Type
reactant
Smiles
O[C@@H](CC(=O)OC)CCCCCCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
732 mg
Type
reactant
Smiles
BrC(C(=O)Cl)CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes at 0° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction flask was removed from the cold bath for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The mixture was poured into 100 mL 10% NaHCO3 and extraction with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4 and removal of the solvent by rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (3×24 cm column, 50% CH2Cl2 /hexane)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC(CCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 407 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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